molecular formula C12H14O4 B12111908 Propionic acid, 3-(p-propionylphenoxy)- CAS No. 65976-44-5

Propionic acid, 3-(p-propionylphenoxy)-

Cat. No.: B12111908
CAS No.: 65976-44-5
M. Wt: 222.24 g/mol
InChI Key: JZAFFXNUPACUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propionic acid, 3-(p-propionylphenoxy)-, is a derivative of propionic acid (CH₃CH₂COOH) substituted at the γ-carbon (third carbon) with a phenoxy group bearing a propionyl moiety (CH₂CH₂CO-) at the para position of the aromatic ring. This structure confers unique physicochemical and biological properties, distinguishing it from simpler phenylpropionic acid analogs. The phenoxy-propionyl substituent enhances lipophilicity and may influence metabolic stability, making it a candidate for pharmaceutical or industrial applications.

Properties

CAS No.

65976-44-5

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

3-(4-propanoylphenoxy)propanoic acid

InChI

InChI=1S/C12H14O4/c1-2-11(13)9-3-5-10(6-4-9)16-8-7-12(14)15/h3-6H,2,7-8H2,1H3,(H,14,15)

InChI Key

JZAFFXNUPACUTQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionic acid, 3-(p-propionylphenoxy)- typically involves the reaction of 3-phenylpropionic acid with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.

Industrial Production Methods

Industrial production of propionic acid, 3-(p-propionylphenoxy)- can be achieved through a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a continuous flow reactor to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Propionic acid, 3-(p-propionylphenoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in substituted phenoxy derivatives.

Scientific Research Applications

Propionic acid, 3-(p-propionylphenoxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of propionic acid, 3-(p-propionylphenoxy)- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and reduce inflammation by interfering with signaling pathways such as the NF-κB pathway. Its effects are mediated through binding to receptors and altering gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and biological activities:

Compound Molecular Formula Molecular Weight Substituent Key Properties/Activities References
3-(p-Methoxyphenyl)propionic acid C₁₀H₁₂O₃ 180.20 g/mol p-Methoxyphenyl Anti-inflammatory (TNF-α/IL-1β inhibition via binding pocket interactions; comparable to metformin) .
3-(4-Hydroxyphenyl)propionic acid C₉H₁₀O₃ 166.17 g/mol p-Hydroxyphenyl High antioxidant activity (TEAC = 0.579); esterification does not reduce activity .
3-(2,4-Dihydroxyphenyl)propionic acid C₉H₁₀O₄ 182.17 g/mol 2,4-Dihydroxyphenyl Microbial metabolite; undergoes oxidative ipso-hydroxylation to trihydroxy derivatives .
3-Phenylpropionic acid C₉H₁₀O₂ 150.17 g/mol Phenyl Reference compound in microbial metabolism; lower bioactivity compared to hydroxylated analogs .
3-(Arylthio)propionic acids Varies (e.g., C₁₀H₁₀O₂S) Varies Arylthio (e.g., 8-carboxy-naphthyl) Synthesized via Cu-mediated C–S bond formation; intermediates for mercaptans/disulfides .
3-(Pyridin-3-yl)propionyl derivatives C₁₁H₁₄N₂O₂ 214.24 g/mol Pyridin-3-ylpropionyl Synthetic intermediates (e.g., compound 13b); potential bioactivity via peptide conjugation .

Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • Electron-donating groups (e.g., methoxy in 3-(p-methoxyphenyl)propionic acid) enhance anti-inflammatory activity by stabilizing receptor-ligand interactions .
  • Hydroxyl groups (e.g., 3-(4-hydroxyphenyl)propionic acid) boost antioxidant capacity via radical scavenging, with TEAC values inversely related to esterification .
  • Sulfur-containing analogs (e.g., 3-(arylthio)propionic acids) exhibit distinct reactivity, enabling applications in organic synthesis .

Metabolic Pathways :

  • Microbial metabolism of phenylpropionic acids often involves hydroxylation (e.g., Pseudomonas spp. oxidize 3-(2-hydroxyphenyl)-propionic acid to dihydroxy derivatives ).
  • Ipso-hydroxylation uniquely converts 3-(2,4-dihydroxyphenyl)-propionic acid to 3-(2,3,5-trihydroxyphenyl)-propionic acid, a precursor for dioxygenase-mediated cleavage .

Synthetic Accessibility: Copper-mediated synthesis is effective for sulfur-containing derivatives (e.g., 3-(arylthio)propionic acids), yielding >70% efficiency under optimized conditions . Esterification of hydroxylated analogs (e.g., butyl 3-(4-hydroxyphenyl)propanoate) minimally affects antioxidant activity, unlike 4-hydroxyphenylacetic acid esters .

Physicochemical Properties :

  • Solubility : Hydroxylated derivatives (e.g., 3-(4-hydroxyphenyl)propionic acid) show higher aqueous solubility than lipophilic analogs like 3-(p-methoxyphenyl)propionic acid .
  • Molecular Weight : Compounds with extended aromatic systems (e.g., 3-(8-carboxy-1-naphthylthio)propionic acid) exhibit higher molecular weights, influencing biodistribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.